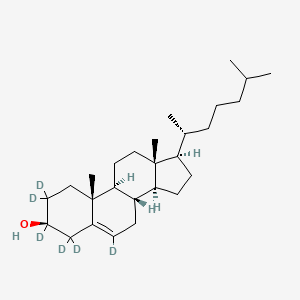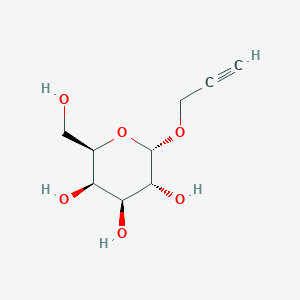
N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride is a synthetic derivative of 1-deoxy-L-idonojirimycin, a naturally occurring iminosugar. This compound is known for its potential therapeutic applications, particularly in the treatment of various metabolic disorders. The presence of the hydroxyethyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1-deoxy-L-idonojirimycin.
Hydroxyethylation: The introduction of the hydroxyethyl group is achieved through a nucleophilic substitution reaction. This involves reacting 1-deoxy-L-idonojirimycin with ethylene oxide under basic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the hydroxyethylation step to ensure complete reaction.
Purification: Employing crystallization and filtration techniques to purify the product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent iminosugar.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin, each with distinct functional groups that can be further utilized in medicinal chemistry.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in inhibiting glycosidases, enzymes that break down sugars.
Medicine: Investigated for its potential in treating metabolic disorders such as Gaucher’s disease and Fabry disease.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride involves the inhibition of glycosidases. By mimicking the structure of natural substrates, it binds to the active site of these enzymes, preventing them from breaking down complex sugars. This inhibition can help manage conditions caused by the accumulation of unmetabolized sugars.
Comparación Con Compuestos Similares
Similar Compounds
1-Deoxy-L-idonojirimycin: The parent compound, lacking the hydroxyethyl group.
N-Butyl-1-deoxy-L-idonojirimycin: Another derivative with a butyl group instead of hydroxyethyl.
Miglitol: A similar iminosugar used as an anti-diabetic agent.
Uniqueness
N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride is unique due to its enhanced solubility and bioavailability, making it more effective in therapeutic applications compared to its analogs. The hydroxyethyl group also provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties.
Propiedades
Número CAS |
1322625-34-2 |
|---|---|
Fórmula molecular |
C₈H₁₈ClNO₅ |
Peso molecular |
243.69 |
Sinónimos |
(2S,3R,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


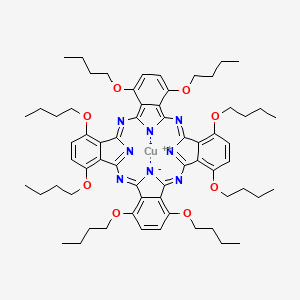
![(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B1140975.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)
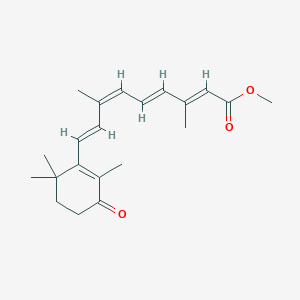

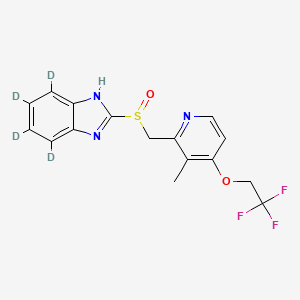
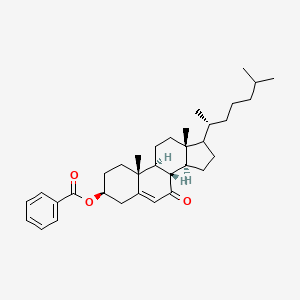
![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

